3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Description
The compound is a benzamide derivative with a pyrazolopyrimidine moiety attached via an ethyl linker . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are known to have a wide range of biological activities. The pyrazolopyrimidine moiety is a fused pyrazole and pyrimidine ring, which is often found in bioactive compounds.
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugation of the benzamide and pyrazolopyrimidine moieties. This could potentially allow for pi-stacking interactions in the solid state .Scientific Research Applications
Anticancer Activity
The structural analogs of this compound have been studied for their potential as anticancer agents. The presence of the 1,2,3-triazole moiety, which can be synthesized through a click reaction with aryl azides, has shown promising activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) in vitro . This suggests that our compound may also possess similar anticancer properties and could be a candidate for further cancer research.
Anti-Tumor Agents
Flavonoid derivatives of the compound, particularly those with benzimidazole linkages, have been designed and evaluated for their anti-tumor properties. These compounds have displayed significant antiproliferative activity in various human and mouse cancer cell lines, indicating the potential of our compound in anti-tumor drug development .
Insulin Sensitivity Improvement
Derivatives of this compound have been investigated for their role in improving insulin sensitivity and glucose tolerance. They have been found to activate the PI3K/Akt pathway, which is crucial for insulin signaling, suggesting that our compound could be beneficial in the treatment of diabetes and related metabolic disorders .
Hepatic Fibrosis Treatment
Compounds with similar structures have shown effectiveness in reducing collagen deposition in liver fibrosis models. This indicates that our compound could be explored for its potential in treating hepatic fibrosis by inhibiting collagen synthesis or activating hepatic stellate cells .
Anxiety and Stress Management
Some derivatives have been used in rodent models to discover novel anxiolytic agents. Given the structural similarities, our compound could be researched for its potential effects on psychological and neurochemical aspects of anxiety and stress .
Antioxidant Properties
The compound’s derivatives have demonstrated the ability to suppress oxidative stress by increasing the levels of proteins associated with antioxidant defense. This suggests that our compound could be studied for its antioxidant properties and its potential role in preventing oxidative stress-related diseases .
properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-[5-[(4-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O7/c1-35-19-10-16(11-20(36-2)21(19)37-3)23(31)25-8-9-29-22-18(12-27-29)24(32)28(14-26-22)13-15-4-6-17(7-5-15)30(33)34/h4-7,10-12,14H,8-9,13H2,1-3H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSSQAUGHHITPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide |
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